5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropyl group and a trifluoroethyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield the corresponding carboxylic acid, while reduction can produce the corresponding alcohol.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
In biology and medicine, 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is studied for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development. Additionally, its trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.
In industry, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The presence of the trifluoroethyl group can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar compounds to 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde include other pyrazole derivatives with different substituents. For example, 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-amine and 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid are structurally related compounds with similar chemical properties.
Biological Activity
5-Cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H9F3N2O
- Molecular Weight : 218.1758 g/mol
- CAS Number : 2411271-77-5
- SMILES Notation : O=Cc1cnn(c1C1CC1)CC(F)(F)F
Biological Activity Overview
The biological activities of pyrazole derivatives, including this compound, have been widely studied. Pyrazoles are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is noteworthy. Studies have demonstrated that certain compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Specifically, pyrazole derivatives have been shown to reduce carrageenan-induced edema in animal models .
Anticancer Activity
The anticancer properties of pyrazole derivatives are attributed to their ability to inhibit key enzymes involved in tumor progression. For example, some studies have highlighted the effectiveness of pyrazole compounds against BRAF(V600E) mutations in melanoma cells . The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory responses and cancer cell proliferation.
- Receptor Interaction : It likely interacts with specific receptors or proteins that modulate biological pathways related to inflammation and cell growth.
- Oxidative Stress Modulation : Some studies suggest that pyrazole derivatives can influence oxidative stress levels within cells, contributing to their protective effects against cellular damage .
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
- Antibacterial Efficacy :
- Anti-inflammatory Effects :
- Antitumor Activity :
Comparative Analysis with Similar Compounds
A comparison with other similar compounds reveals unique aspects of this compound:
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Antimicrobial, Anti-inflammatory | Enzyme inhibition |
5-Cyclopropyl-1H-pyrazole-4-carboxylic acid | Antitumor | Apoptosis induction |
3-Methyl-1H-pyrazole derivatives | Antibacterial | Cell membrane disruption |
Properties
Molecular Formula |
C9H9F3N2O |
---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
5-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(6-1-2-6)7(4-15)3-13-14/h3-4,6H,1-2,5H2 |
InChI Key |
RAUPKLZPLTYNRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=NN2CC(F)(F)F)C=O |
Origin of Product |
United States |
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